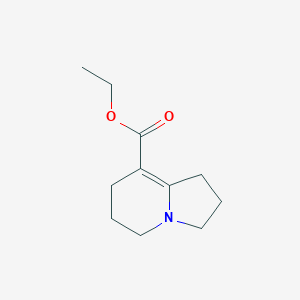![molecular formula C20H32O8Si3 B14361491 [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) CAS No. 90162-39-3](/img/structure/B14361491.png)
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silane groups attached to a phenylene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) typically involves the reaction of 1,4-dibromobenzene with trimethoxysilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 1,4-dibromobenzene and trimethoxysilane.
Catalyst: A palladium-based catalyst is commonly used.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, resulting in polymeric structures.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Functionalized silanes with various organic groups.
Applications De Recherche Scientifique
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including hybrid organic-inorganic polymers and coatings.
Chemistry: Employed in the development of new catalysts and reagents for organic synthesis.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Industry: Utilized in the production of adhesives, sealants, and surface treatments for various substrates.
Mécanisme D'action
The mechanism of action of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. The compound’s reactivity is influenced by the presence of methoxy groups, which can be hydrolyzed to form reactive silanols. These silanols can then condense to form stable siloxane linkages, contributing to the formation of polymeric structures.
Comparaison Avec Des Composés Similaires
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) can be compared with other similar organosilicon compounds, such as:
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of trimethoxysilane.
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(triethoxysilane): Similar structure but with triethoxysilane groups.
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(triphenylsilane): Similar structure but with triphenylsilane groups.
The uniqueness of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) lies in its specific reactivity and the ability to form stable siloxane bonds, making it suitable for various applications in materials science and industry.
Propriétés
Numéro CAS |
90162-39-3 |
|---|---|
Formule moléculaire |
C20H32O8Si3 |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
dimethoxy-bis(4-trimethoxysilylphenyl)silane |
InChI |
InChI=1S/C20H32O8Si3/c1-21-29(22-2,17-9-13-19(14-10-17)30(23-3,24-4)25-5)18-11-15-20(16-12-18)31(26-6,27-7)28-8/h9-16H,1-8H3 |
Clé InChI |
CQKFEGILRHGGHW-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(C2=CC=C(C=C2)[Si](OC)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


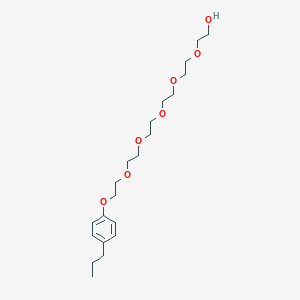
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
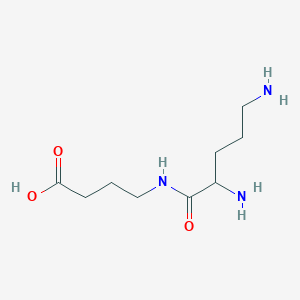
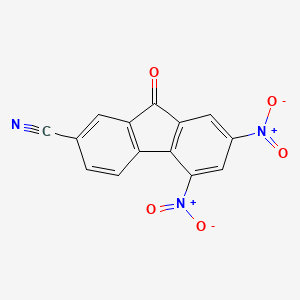
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
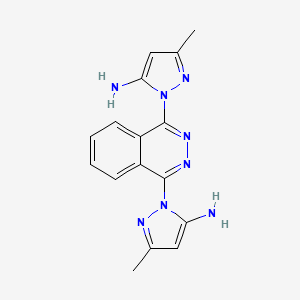
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)

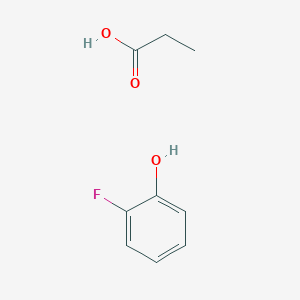

![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)

